(Pentafluorophenyl)[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pentafluorophenyl)[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]methanone is a complex organic compound that features a pentafluorophenyl group attached to a benzimidazole ring, which is further substituted with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pentafluorophenyl)[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the thiazole ring through a cyclization reaction. The final step involves the attachment of the pentafluorophenyl group via a nucleophilic substitution reaction. Reaction conditions often include the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Catalysts and reagents are carefully selected to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(Pentafluorophenyl)[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pentafluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Pentafluorophenyl)[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of (Pentafluorophenyl)[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (Pentafluorophenyl)[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]methanone
- (Pentafluorophenyl)[2-(1,3-thiazol-4-yl)-1H-imidazol-1-yl]methanone
- (Pentafluorophenyl)[2-(1,3-thiazol-4-yl)-1H-pyrimidin-1-yl]methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various applications.
Properties
CAS No. |
61894-61-9 |
---|---|
Molecular Formula |
C17H6F5N3OS |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]methanone |
InChI |
InChI=1S/C17H6F5N3OS/c18-11-10(12(19)14(21)15(22)13(11)20)17(26)25-9-4-2-1-3-7(9)24-16(25)8-5-27-6-23-8/h1-6H |
InChI Key |
BIUXCOBENQRSET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C4=CSC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.